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Experimental Protocols for Key Techniques

For researchers aiming to reproduce or build upon these findings, here is a summary of the methodologies

cited in the literature.

Technique

Reported Experimental Protocol

Single-Crystal X-ray
Diffraction (XRD)

X-ray Powder Diffraction
(XRPD)

Differential Scanning
Calorimetry (DSC)

Thermogravimetric
Analysis (TGA)

Crystals grown from hexane-acetonitrile solution via slow evaporation at
room temperature. Data collected at 100 K using CuKa radiation (A =
1.54178 A). Structure solved in the monoclinic 12/a space group [1].

Laboratory X-ray powder diffraction data used for structure solution,
confirming the presence of weakly bound water molecules in voids
between indapamide molecules [2].

Samples of 5-10 mg were heated to 190 °C to melt the crystalline
hemihydrate (evaporating water) and then cooled to form the amorphous
glass. Heating and cooling rates of 10 °C/min were typically used [3] [4].

Used to confirm hydrate content. A mass loss of about 2% upon heating to
120 °C was consistent with the presence of water in the hemihydrate
structure [1].

© 2026 Smolecule. All rights reserved. 1/5 Tech Support


https://www.smolecule.com/products/s530602?utm_src=pdf-body
https://www.smolecule.com/products/s530602?utm_src=pdf-interest
https://www.sciencedirect.com/science/article/abs/pii/S0022286016302010
https://pubmed.ncbi.nlm.nih.gov/17283656/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7558952/
https://www.mdpi.com/1999-4923/12/9/800
https://www.sciencedirect.com/science/article/abs/pii/S0022286016302010
https://www.smolecule.com/products/s530602?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Further Research and Characterization

The study of indapamide's solid-state forms extends beyond the basic crystal structure determination.

e Physical Ageing of Amorphous Indapamide: The amorphous form, obtained by melting and
guenching the crystalline material, undergoes physical ageing (structural relaxation) when annealed
below its glass transition temperature (Tg). This process, characterized by enthalpy relaxation
(AHr), is studied using DSC. The kinetics of this ageing process can be modeled using the
Kohlrausch-Williams-Watts (KWW) equation [3] [4].

¢ Intermolecular Interactions Analysis: The crystal structure is stabilized by a network of
intermolecular interactions, including O-H---O, N-H---O, C-H---O hydrogen bonds and 1t---Tt
stacking. These can be qualitatively and quantitatively analyzed using Hirshfeld surface analysis

[1].

Workflow for Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of indapamide

hemihydrate, integrating the key techniques discussed:
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Workflow for indapamide hemihydrate crystal structure determination.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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